

## **Clinical Safety and Pharmacokinetics**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Z-321    |           |
| Cat. No.:            | B1682362 | Get Quote |

A study conducted on healthy male volunteers assessed the safety and pharmacokinetics of **Z-321** in both single and multiple-dose regimens. The findings from this study are crucial for understanding the compound's behavior in humans.[1]

#### **Pharmacokinetic Profile**

The pharmacokinetic parameters of **Z-321** were evaluated at various doses in a fasting state. The results indicate rapid absorption and a relatively short half-life. The presence of food did not cause dramatic changes in its pharmacokinetics, and no drug accumulation was observed in the multiple-dose study.[1]

| Parameter                         | 30 mg Dose<br>(fasting) | 60 mg Dose<br>(fasting) | 120 mg Dose<br>(fasting) |
|-----------------------------------|-------------------------|-------------------------|--------------------------|
| Cmax (ng/ml)                      | 63.7 +/- 23.9           | 102.0 +/- 43.1          | 543.3 +/- 437.0          |
| tmax (hours)                      | 0.9                     | 0.9                     | 0.9                      |
| t1/2 (hours)                      | ~1.8                    | ~1.8                    | ~1.8                     |
| Data presented as mean +/- SD.[1] |                         |                         |                          |

### **Safety and Tolerability**

**Z-321** was generally well-tolerated in healthy volunteers, with no serious adverse events reported. The observed side effects were not severe.[1]



Single-Dose Study Adverse Events:

At a 30 mg dose, headache and vomiting were observed in one out of six subjects.[1]

Multiple-Dose Study Adverse Events:

- Slight skin itching was reported in three out of six subjects.[1]
- Eczema was observed in two out of six subjects.[1]
- Headache occurred in two out of six subjects.[1]

An elevation of plasma cholinesterase activity was noted in three of six subjects receiving **Z-321** in the multiple-dose study, which returned to the normal range after dosing completion. This was considered a possible action of **Z-321**, though it requires further verification.[1] Importantly, no abnormal findings were reported in other objective signs and laboratory tests, including blood pressure, heart rate, electrocardiogram, body temperature, hematology, blood chemistry, and urinalysis.[1]

# Experimental Protocols Clinical Pharmacokinetics and Safety Study

Study Design: A preliminary safety evaluation was followed by single and multiple-dose studies. Sixteen subjects were divided into two groups of eight, with six receiving **Z-321** and one or two receiving a placebo in each group.[1]

- Single-Dose Study: One group received single doses of 30 mg, 60 mg, and 120 mg of Z-321 in a fasting state. Another group received a 60 mg dose under both fasted and fed conditions to assess the effect of food on pharmacokinetics.[1]
- Multiple-Dose Study: A separate group of eight subjects received 60 mg of **Z-321** or a
  placebo twice daily for six days, with a final dose on the morning of the seventh day.[1]

Sample Analysis: Concentrations of **Z-321** and its primary metabolites (R- and S-sulfoxide; RR-, SS-, and RS-indanol; and indanolsulfoxides) in plasma and urine were determined using an HPLC method.[1]



Safety Assessments: Safety was evaluated through the monitoring of adverse events, objective signs (blood pressure, heart rate, body temperature), electrocardiograms, and laboratory findings (hematology, blood chemistry, and urinalysis).[1]

## **Visualizations**

Caption: Workflow of the **Z-321** Phase 1 clinical trial.

#### Proposed Therapeutic Mechanism of POP Inhibitors



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and safety of Z-321, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinical Safety and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682362#z-321-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com